molecular formula C9H22O4S B12563558 Methanesulfonic acid--5,5-dimethylhexan-1-ol (1/1) CAS No. 192661-51-1

Methanesulfonic acid--5,5-dimethylhexan-1-ol (1/1)

Cat. No.: B12563558
CAS No.: 192661-51-1
M. Wt: 226.34 g/mol
InChI Key: LVSREVVCXANIRR-UHFFFAOYSA-N
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Description

Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 5,5-dimethylhexan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong organic acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents 5,5-dimethylhexan-1-ol is an alcohol with the chemical formula C₈H₁₈O, characterized by its branched structure and hydrophobic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) can be achieved through the direct reaction of methanesulfonic acid with 5,5-dimethylhexan-1-ol. The reaction typically occurs under mild conditions, with the alcohol acting as a nucleophile and the acid providing the sulfonic group. The reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) involves the use of large-scale reactors where methanesulfonic acid and 5,5-dimethylhexan-1-ol are mixed in the desired stoichiometric ratio. The reaction is carried out at controlled temperatures and pressures to ensure optimal conversion and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 5,5-dimethylhexan-1-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.

    Substitution: The hydroxyl group in the alcohol can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,5-dimethylhexan-2-one or 5,5-dimethylhexanoic acid.

    Reduction: Formation of methanesulfonate or methanethiol.

    Substitution: Formation of 5,5-dimethylhexyl chloride or 5,5-dimethylhexylamine.

Scientific Research Applications

Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) has several scientific research applications, including:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) involves the interaction of its functional groups with molecular targets. The sulfonic acid group can act as a strong acid, donating protons to initiate chemical reactions. The hydroxyl group in the alcohol can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The branched structure of 5,5-dimethylhexan-1-ol provides steric hindrance, affecting the compound’s interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid–hexan-1-ol (1/1): Similar structure but with a linear alcohol chain, resulting in different solubility and reactivity.

    Methanesulfonic acid–2,2-dimethylpropan-1-ol (1/1): Contains a more compact alcohol structure, leading to different steric effects and reactivity.

    Methanesulfonic acid–cyclohexanol (1/1): Features a cyclic alcohol, which influences its physical and chemical properties.

Uniqueness

Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) is unique due to its combination of a strong sulfonic acid with a branched alcohol. This combination provides distinct solubility, reactivity, and steric properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

192661-51-1

Molecular Formula

C9H22O4S

Molecular Weight

226.34 g/mol

IUPAC Name

5,5-dimethylhexan-1-ol;methanesulfonic acid

InChI

InChI=1S/C8H18O.CH4O3S/c1-8(2,3)6-4-5-7-9;1-5(2,3)4/h9H,4-7H2,1-3H3;1H3,(H,2,3,4)

InChI Key

LVSREVVCXANIRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCO.CS(=O)(=O)O

Origin of Product

United States

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